

Technical Guide: cIAP1 Conjugate 2 HCl – Structural & Functional Profiling

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *cIAP1 Ligand-Linker Conjugates 2
(Hydrochloride)*

Cat. No.: *B12424931*

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Executive Summary

cIAP1 Conjugate 2 HCl (also identified as cIAP1 Ligand-Linker Conjugates 2 Hydrochloride) is a specialized chemical building block used in the synthesis of SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers).[1] It functions as an E3 ligase-recruiting module, comprised of a cIAP1-targeting ligand (a Bestatin derivative) tethered to a PEGylated linker terminating in a primary amine.

This guide provides the validated physicochemical data, structural analysis, and experimental protocols required to utilize this conjugate in Targeted Protein Degradation (TPD) workflows.

Chemical Identity & Physicochemical Profile[2]

The following data is synthesized from high-purity commercial standards (e.g., MedChemExpress Cat. No. HY-128816).[2][3]

Parameter	Technical Specification
Compound Name	clAP1 Conjugate 2 Hydrochloride
Synonyms	clAP1 Ligand-Linker Conjugates 2 HCl; E3 ligase Ligand-Linker Conjugates 37 HCl
CAS Number	1312302-14-9 (Free base association)
Molecular Formula	C ₃₇ H ₄₉ ClN ₄ O ₇ (Salt); C ₃₇ H ₄₈ N ₄ O ₇ (Free Base)
Molecular Weight	697.26 g/mol (HCl Salt); 660.80 g/mol (Free Base)
Solubility	DMSO: ≥ 100 mg/mL; Water: Insoluble (requires organic co-solvent)
Appearance	White to off-white solid
Storage	-20°C (Powder, 2 years); -80°C (In DMSO, 6 months)

Canonical SMILES

Structural Deconstruction

The molecule is a heterobifunctional intermediate composed of three distinct domains:

- **Warhead (IAP Ligand):** A Bestatin-derived scaffold (containing a phenylalanine mimetic and a hydrophobic fluorenyl moiety) that binds to the BIR3 domain of clAP1.
- **Linker:** A short polyethylene glycol (PEG) chain (-PEG2-) that provides flexibility and water solubility.
- **Reactive Handle:** A primary amine (-NH₂) positioned at the terminus of the linker, designed for amide coupling with a carboxylic acid on a Target Protein Ligand.

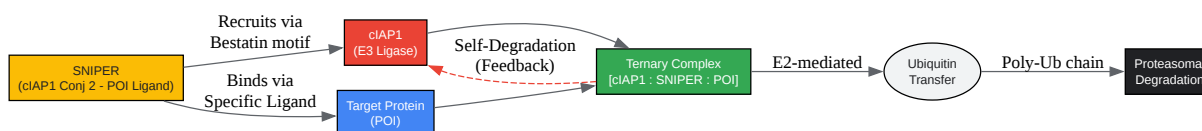
Mechanism of Action: The SNIPER Pathway

Unlike standard PROTACs which often recruit CRBN or VHL, this conjugate facilitates the design of SNIPERs. These molecules recruit clAP1 (Cellular Inhibitor of Apoptosis Protein 1),

an E3 ubiquitin ligase.[1][2][4][5][6][7][8]

Mechanistic Flow[4]

- Ternary Complex Formation: The SNIPER molecule bridges the Target Protein (POI) and cIAP1.
- Ubiquitination: cIAP1, activated by dimerization or conformational change, transfers ubiquitin (Ub) to lysine residues on the POI.
- Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.
- Autoubiquitination Risk: A critical feature of cIAP1-based degraders is the potential for cIAP1 to autoubiquitinate and degrade itself, a phenomenon often exploited to reduce survival signaling in cancer cells.



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Figure 1: Logical flow of SNIPER-mediated protein degradation, highlighting the recruitment of cIAP1 and the downstream ubiquitination cascade.

Experimental Protocol: Conjugation Chemistry

Objective: To synthesize a functional SNIPER by coupling cIAP1 Conjugate 2 HCl (Amine) to a Target Protein Ligand (Carboxylic Acid).

Reagents Required[4][10][11]

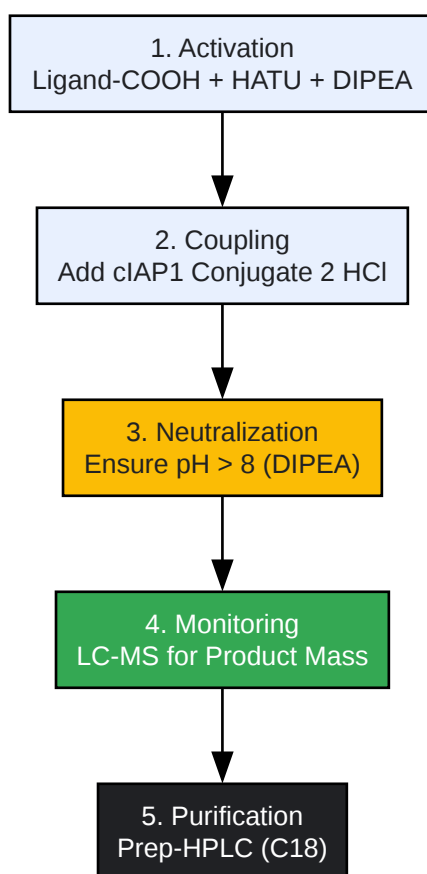
- Amine Component: cIAP1 Conjugate 2 HCl (1.0 eq)

- Acid Component: Target Ligand-COOH (1.0–1.2 eq)
- Coupling Agents: HATU (1.2 eq) or EDC/NHS
- Base: DIPEA (N,N-Diisopropylethylamine) (3.0–5.0 eq)
- Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology

- Activation:
 - Dissolve the Target Ligand-COOH in anhydrous DMF (concentration ~0.1 M).
 - Add HATU (1.2 eq) and DIPEA (2.0 eq).
 - Stir at room temperature (RT) for 15 minutes to generate the activated ester.
- Coupling:
 - Dissolve cIAP1 Conjugate 2 HCl in a minimal volume of DMF.
 - Add the amine solution to the activated acid mixture.
 - Add remaining DIPEA (to neutralize the HCl salt and maintain basic pH ~8-9).
 - Critical Check: Ensure the reaction mixture remains clear. If precipitation occurs, add more DMF.
- Reaction Monitoring:
 - Monitor via LC-MS. Look for the disappearance of the MW 660.8 peak (free amine) and the appearance of the Product Mass (MW_Ligand + 660.8 - 18).
 - Typical reaction time: 2–16 hours at RT.
- Purification:
 - Dilute with water/acetonitrile and purify via Reverse Phase HPLC (C18 column).

- Gradient: 5-95% Acetonitrile in Water (+0.1% Formic Acid).
- Lyophilize fractions to obtain the final SNIPER powder.



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Figure 2: Standard amide coupling workflow for synthesizing SNIPERs using cIAP1 Conjugate 2 HCl.

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- To cite this document: BenchChem. [Technical Guide: cIAP1 Conjugate 2 HCl – Structural & Functional Profiling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12424931#molecular-weight-and-smiles-for-ciap1-conjugate-2-hcl>]

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